molecular formula C7H5BrN2S B1289285 4-Bromobenzo[d]thiazol-5-amine CAS No. 769-19-7

4-Bromobenzo[d]thiazol-5-amine

Número de catálogo: B1289285
Número CAS: 769-19-7
Peso molecular: 229.1 g/mol
Clave InChI: FBUUMRBJJQXVRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromobenzo[d]thiazol-5-amine is a heterocyclic organic compound that contains a bromine atom, a benzene ring, and a thiazole ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and

Actividad Biológica

4-Bromobenzo[d]thiazol-5-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a bromine atom and an amine group attached to a benzo[d]thiazole ring, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₇H₅BrN₂S
  • CAS Number : 769-19-7

The compound's thiazole ring fused with a benzene ring enhances its chemical reactivity, making it a promising candidate for drug development. The presence of the bromine atom at the para-position is believed to enhance its biological activity by acting as an electron-withdrawing group, improving interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. A study reported that derivatives of this compound demonstrated potent antibacterial effects comparable to standard antibiotics such as norfloxacin and antifungal agents like fluconazole .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µM)Activity Type
p228.8Antibacterial
p632.5Antifungal
p430.0Antibacterial

The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives can effectively inhibit microbial growth, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Notably, compounds derived from this compound have been found to induce significant cell death at low concentrations .

Table 2: Anticancer Activity against MCF7 Cell Line

CompoundIC₅₀ (µM)Comparison DrugIC₅₀ (µM)
p215.05-Fluorouracil12.0
p320.0--
p418.0--

The results suggest that modifications on the phenyl nucleus can enhance cytotoxicity, indicating a strong structure-activity relationship where specific substitutions lead to improved efficacy against cancer cells .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of substituents on the aromatic ring in modulating biological activity. Electron-withdrawing groups at specific positions have been shown to enhance both antimicrobial and anticancer activities. For example, the introduction of halogens or nitro groups has been associated with increased potency against various targets .

Key Findings from SAR Studies:

  • Electron-Withdrawing Groups : Enhance activity by stabilizing the transition state during binding.
  • Positioning of Substituents : The ortho and meta positions are often more favorable than para for certain activities.
  • Hybridization Effects : The presence of multiple functional groups can lead to synergistic effects in biological assays.

Case Studies

Recent studies have explored various derivatives of this compound for their potential in treating neurodegenerative diseases and depression by inhibiting enzymes like monoamine oxidase (MAO) and cholinesterase (ChE). Compounds exhibiting high selectivity and potency against these targets suggest additional therapeutic avenues beyond antimicrobial and anticancer applications .

Q & A

Q. What are the optimal synthetic routes for 4-Bromobenzo[d]thiazol-5-amine, and how can microwave-assisted methods improve yield?

The synthesis typically involves nucleophilic substitution reactions between brominated precursors and thiol-containing intermediates under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis significantly reduces reaction times (e.g., from hours to minutes) and enhances yields by up to 20% compared to conventional heating, as demonstrated in similar thiazole derivatives . Key parameters include solvent polarity (DMF or THF), temperature control (20–50°C), and stoichiometric ratios of reactants.

Q. How can X-ray crystallography and DFT calculations resolve discrepancies in structural characterization of this compound?

X-ray diffraction (e.g., using SHELX software ) provides precise bond lengths and angles, while density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) validates electronic properties and molecular geometry . Discrepancies between experimental and computational data often arise from crystal packing effects or solvent interactions. For example, deviations in dihedral angles >5° may require re-evaluating computational models using hybrid functionals or incorporating dispersion corrections .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

Advanced assays include:

  • Enzyme inhibition : IC₅₀ determination against targets like COX/LOX using fluorometric or colorimetric assays (e.g., quercetin as a reference inhibitor) .
  • Antimicrobial testing : Broth microdilution (MIC values) against fungal/bacterial strains, with positive controls (e.g., fluconazole) .
  • Receptor binding : Radioligand displacement assays for GPCRs, using tritiated ligands and Scatchard analysis for affinity calculations .
    Data normalization against structurally similar compounds (e.g., triazole or imidazo-thiazole derivatives) ensures reliability .

Q. How can conflicting solubility and stability data for this compound be addressed in formulation studies?

Contradictory solubility profiles (e.g., in DMSO vs. aqueous buffers) may arise from polymorphic forms or pH-dependent degradation. Strategies include:

  • Polymorph screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms.
  • Accelerated stability studies : Monitor degradation products via HPLC-MS under stressed conditions (40°C/75% RH for 4 weeks) .
  • Co-solvent systems : Optimize using Hansen solubility parameters (e.g., PEG-400/water mixtures) .

Q. What advanced computational approaches predict the reactivity of this compound in cross-coupling reactions?

DFT-based Fukui indices identify nucleophilic/electrophilic sites, while transition-state modeling (e.g., NEB method) predicts activation barriers for Suzuki-Miyaura couplings. For example, bromine at the 4-position shows higher electrophilicity (ƒ⁺ = 0.12) compared to the thiazole nitrogen, favoring palladium-catalyzed aryl substitutions . Solvent effects (toluene vs. DMF) are modeled using COSMO-RS to refine reaction pathways .

Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly?

Graph-set analysis (e.g., R₂²(8) motifs) reveals N–H⋯N and C–Br⋯π interactions driving 2D layered packing. Synchrotron XRD data for isostructural compounds (e.g., 4-chloro analogs) show that bromine’s larger van der Waals radius increases interlayer spacing by ~0.3 Å, impacting mechanical stability . Hirshfeld surface analysis quantifies contributions from H-bonding (40–50%) and halogen interactions (15–20%) .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

Common byproducts (e.g., dehalogenated species or dimeric adducts) are minimized by:

  • Catalyst optimization : Pd(OAc)₂/XPhos systems reduce debromination (<5% by GC-MS) .
  • Temperature control : Maintaining reactions below 80°C prevents thermal decomposition.
  • Protecting groups : Boc-protection of the amine prior to electrophilic substitutions (e.g., with propargyl bromide) improves regioselectivity .

Q. How can fluorescence spectroscopy elucidate the electronic properties of this compound complexes?

Zinc(II) complexes of thiazole derivatives exhibit ligand-centered fluorescence (λₑₘ = 450–500 nm) with quantum yields (Φ) up to 0.35. Time-resolved fluorescence (e.g., using Quantaurus-Tau) reveals triplet-state lifetimes (~10–50 ns), indicating intersystem crossing efficiency. Solvatochromic shifts in polar solvents (Δλ = 20 nm) correlate with DFT-predicted dipole moments .

Q. What analytical techniques validate purity of this compound in multi-step syntheses?

  • HPLC-DAD/MS : Detects impurities >0.1% using C18 columns (ACN/water gradient).
  • ¹H/¹³C NMR : Absence of extraneous peaks (e.g., δ 7.2–7.5 ppm for aryl protons) confirms >98% purity.
  • Elemental analysis : Deviations <0.3% from theoretical C/H/N/S/Br values .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

Introducing lipophilic groups (e.g., tert-butyl) increases logP by 1.5 units, enhancing blood-brain barrier permeability (PAMPA assay). Conversely, sulfonate derivatives show improved aqueous solubility (>10 mg/mL) but reduced membrane permeability. Metabolic stability (t₁/₂ in liver microsomes) is optimized by fluorination at the 5-position, reducing CYP450-mediated oxidation .

Propiedades

IUPAC Name

4-bromo-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUUMRBJJQXVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625792
Record name 4-Bromo-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-19-7
Record name 4-Bromo-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 769-19-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cooled (5° C.) solution of 2.04 g of 5-aminobenzothiazole in 60 mL of chloroform are added dropwise 2.15 g of bromine while maintaining the temperature below 10° C. After completion of the addition, the reaction mixture is stirred for 30 minutes at room temperature, then diluted with 14 mL of concentrated ammonium hydroxide and 16 mL of methylene chloride. The aqueous layer is washed with methylene chloride (2×16 mL) and the combined organic layers are rotary evaporated. The residue is purified by an aspirator vacuum-filtration through silica gel, eluting with 15% to 30 ethyl acetate in hexanes to provide 2.44 g of 5-amino-4-bromobenzothiazole as a reddish solid.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred solution of 3 g of 5-aminobenzothiazole in 100 ml of acetonitrile at room temperature was treated with 3.5 g of N-bromosuccinimide and the resulting solution was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure and the residue purified by silica gel chromatography (eluent cyclohexane/ethyl acetate 7:3) to afford 3.9 g of 5-amino-4-bromobenzothiazole as a pink solid. MS (ES+) 229/231 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.